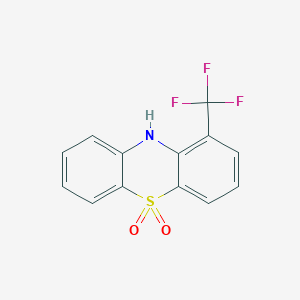
1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of phenothiazine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a catalyst like copper or palladium . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of flow chemistry allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phenothiazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or iodine can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenothiazine derivatives, which can have enhanced biological activity or different chemical properties .
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione involves its interaction with various molecular targets:
Dopamine Receptors: The compound can act as an antagonist at dopamine receptors, which is the basis for its antipsychotic effects.
Enzyme Inhibition: It can inhibit enzymes involved in oxidative stress and inflammation, contributing to its anti-inflammatory properties.
Cellular Pathways: The compound affects cellular pathways related to metabolism, cell signaling, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione can be compared with other phenothiazine derivatives:
Trifluoperazine: Similar in structure but used primarily as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties but lacks the trifluoromethyl group, making it less stable.
Fluphenazine: Contains a fluorine atom but not a trifluoromethyl group, used for its antipsychotic effects.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability and biological activity compared to other phenothiazine derivatives .
Eigenschaften
CAS-Nummer |
61174-85-4 |
|---|---|
Molekularformel |
C13H8F3NO2S |
Molekulargewicht |
299.27 g/mol |
IUPAC-Name |
1-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C13H8F3NO2S/c14-13(15,16)8-4-3-7-11-12(8)17-9-5-1-2-6-10(9)20(11,18)19/h1-7,17H |
InChI-Schlüssel |
BUBGUNIRNTZYML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=C(C=CC=C3S2(=O)=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


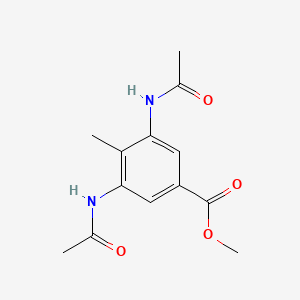
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B14583773.png)


![2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14583779.png)
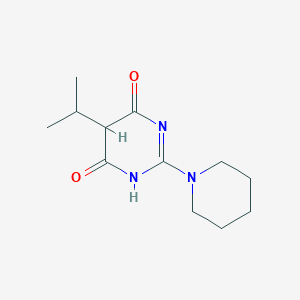

![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14583793.png)
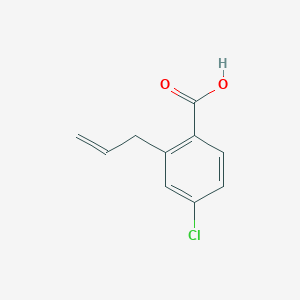
![2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol](/img/structure/B14583815.png)
![[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol](/img/structure/B14583817.png)

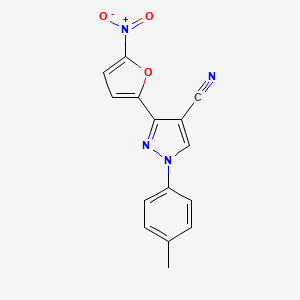
![1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583831.png)
